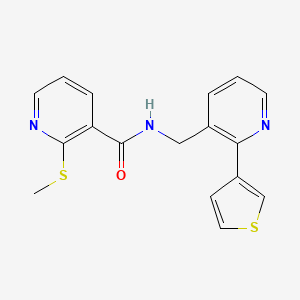

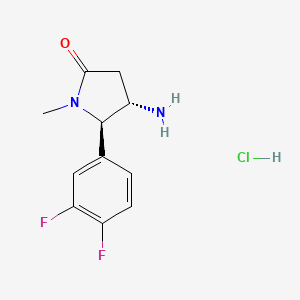

2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide, also known as MTA, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This molecule belongs to the class of nicotinamide adenine dinucleotide (NAD) analogs and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Coordination Chemistry and Complex Formation

Nicotinic acid, nicotinamide, and their derivatives, including those with modifications similar to "2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide," are known for their ability to form coordination complexes with metals. These complexes are of interest due to their potential applications in materials science, catalysis, and medicinal chemistry. The coordination behavior is influenced by the presence of potential donor sites in the molecule, such as pyridine nitrogen and the carbonyl oxygen, which can bind to metal ions, leading to diverse structural arrangements and functionalities (Ahuja, Singh, & Rai, 1975).

Corrosion Inhibition

Nicotinamide derivatives have been studied for their corrosion inhibition effects on metals in acidic environments, which is crucial for protecting industrial machinery and infrastructure. The molecule's ability to adsorb onto metal surfaces and form protective layers can significantly reduce the rate of corrosion, highlighting its potential application in corrosion science (Chakravarthy, Mohana, & Kumar, 2014).

Metabolic Pathways in Plants and Microorganisms

The metabolic fate of nicotinamide and its derivatives in higher plants involves conversion into nicotinic acid, followed by incorporation into pyridine nucleotide synthesis or conjugation into various metabolites such as trigonelline. This process is integral to the plant's metabolic machinery and can offer insights into the roles of similar compounds in biological systems (Matsui et al., 2007).

Antimicrobial Activities

Certain nicotinamide derivatives exhibit antimicrobial activities, which are crucial for the development of new antibiotics and antifungal agents. The synthesis and characterization of these compounds, including their interaction with microbial cells, are important for understanding their mechanism of action and potential therapeutic applications (Segl′a et al., 2008).

Biochemical and Pharmacological Research

Nicotinamide N-methyltransferase (NNMT) plays a significant role in the N-methylation of nicotinamide and pyridine compounds. Understanding the activity and inhibition of NNMT is crucial for exploring the metabolic pathways involved in disease states and the potential therapeutic applications of inhibitors (Babault et al., 2018).

Detoxification Pathways

NNMT's ability to catalyze the N-methylation of endogenous compounds suggests a novel detoxification pathway. This activity is relevant for the metabolism of potentially toxic compounds, indicating the enzyme's role in maintaining cellular health and its implications in disease pathogenesis (Thomas et al., 2016).

properties

IUPAC Name |

2-methylsulfanyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-22-17-14(5-3-8-19-17)16(21)20-10-12-4-2-7-18-15(12)13-6-9-23-11-13/h2-9,11H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADNSWIEXUFGNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide](/img/structure/B2777449.png)

![2-(4-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2777450.png)

![Pyridin-3-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2777451.png)

![1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene](/img/structure/B2777453.png)

![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2777455.png)

![Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2777456.png)

![9,10-Anthracenedione, 1-[(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-](/img/structure/B2777468.png)